molecular formula C10H11FN4 B8359986 4-Fluoro-N2-(1-methyl-1H-pyrazol-3-yl)-benzene-1,2-diamine

4-Fluoro-N2-(1-methyl-1H-pyrazol-3-yl)-benzene-1,2-diamine

Cat. No.: B8359986
M. Wt: 206.22 g/mol
InChI Key: WXADUYHACKWDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N2-(1-methyl-1H-pyrazol-3-yl)-benzene-1,2-diamine is a useful research compound. Its molecular formula is C10H11FN4 and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

4-fluoro-2-N-(1-methylpyrazol-3-yl)benzene-1,2-diamine

InChI

InChI=1S/C10H11FN4/c1-15-5-4-10(14-15)13-9-6-7(11)2-3-8(9)12/h2-6H,12H2,1H3,(H,13,14)

InChI Key

WXADUYHACKWDDN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC2=C(C=CC(=C2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (5-fluoro-2-nitro-phenyl)-(1-methyl-1H-pyrazol-3-yl)amine (386 mg, 1.63 mmol) in EtOAc (10 mL) was degassed with a stream of nitrogen prior to the addition of 10% Pd/C (50 mg) and was stirred at RT under a hydrogen atmosphere for 24 h. The mixture was filtered and the filtrate was concentrated in vacuo to afford the title compound as a grey oil (350 mg, quant.). LCMS (Method C): RT 1.63 min [M+H]+ 207.17
Quantity
386 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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